molecular formula C19H26N2O6 B1264449 4-n-Boc-amino-1-cbz-isonipecotic acid CAS No. 252720-32-4

4-n-Boc-amino-1-cbz-isonipecotic acid

Cat. No. B1264449
CAS RN: 252720-32-4
M. Wt: 378.4 g/mol
InChI Key: BGRHKAAVXJAPGP-UHFFFAOYSA-N
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Description

4-n-Boc-amino-1-cbz-isonipecotic acid is a chemical compound with the molecular formula C19H26N2O6 and a molecular weight of 378.42 . It is also known by its IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid .


Synthesis Analysis

The synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described in the literature . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of 4-n-Boc-amino-1-cbz-isonipecotic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups attached to the nitrogen atom . One of the carbonyl groups is part of a tert-butyl carbamate (Boc) group, and the other is part of a benzyl carbamate (Cbz) group .


Chemical Reactions Analysis

The chemical reactions involving 4-n-Boc-amino-1-cbz-isonipecotic acid are primarily related to its role as an intermediate in the synthesis of other compounds . For example, it can be used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .


Physical And Chemical Properties Analysis

4-n-Boc-amino-1-cbz-isonipecotic acid has a molecular weight of 378.42 and a molecular formula of C19H26N2O6 . Further physical and chemical properties such as melting point, boiling point, and solubility have not been reported in the literature.

Scientific Research Applications

Peptide Synthesis

4-n-Boc-amino-1-cbz-isonipecotic acid: is instrumental in the field of peptide synthesis. The Boc (tert-butyl carbamate) and Cbz (benzyl carbamate) groups serve as protective groups for amines during the synthesis process. These groups prevent unwanted reactions that could interfere with the peptide chain assembly. The Boc group, in particular, is stable under a wide range of conditions and can be removed under mild acidic conditions without affecting other sensitive functional groups .

Drug Development

In drug development, the amide bond present in 4-n-Boc-amino-1-cbz-isonipecotic acid is a common feature in many pharmaceutical compounds. The protected amine can be used to create a variety of amide linkages, which are pivotal in the structure of many drugs, including antibiotics, anesthetics, and enzyme inhibitors. This compound’s versatility in forming amide bonds under mild conditions makes it valuable for creating novel drug molecules .

Organic Synthesis

The compound is used in organic synthesis to introduce amide functionalities efficiently. The one-pot synthesis method described for N-Boc and N-Cbz protected amines allows for the direct formation of amides from protected amines, streamlining the synthesis process and reducing the number of steps required. This is particularly important in complex multi-step syntheses where time and resource efficiency are crucial .

Bioactive Compound Synthesis

4-n-Boc-amino-1-cbz-isonipecotic acid: plays a role in the synthesis of bioactive compounds. The presence of both Boc and Cbz groups allows for selective deprotection and subsequent reactions to form compounds that can inhibit enzymes or receptors, which is essential in the development of new therapies for diseases .

Material Science

In material science, the compound can be used to modify the surface properties of materials. By attaching the protected amine to polymers or other substrates, researchers can create materials with specific interactions at the molecular level, which can be used in a variety of applications, from biomedical devices to sensors .

Catalysis

The protected amine groups in 4-n-Boc-amino-1-cbz-isonipecotic acid can act as ligands in catalytic systems. They can bind to metals and create complexes that are used as catalysts in various chemical reactions, including those that are important in industrial processes .

Proteomics

In proteomics, the compound is used for labeling peptides and proteins. The protective groups can be selectively removed to reveal reactive amines that can be tagged with fluorescent markers or other probes, aiding in the detection and analysis of proteins in complex biological samples .

Nanotechnology

Finally, in nanotechnology, 4-n-Boc-amino-1-cbz-isonipecotic acid can be used to create nanostructures with specific functionalities. The compound can be incorporated into self-assembling systems to form nanoscale materials with potential applications in drug delivery, imaging, and diagnostics .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)9-11-21(12-10-19)17(25)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRHKAAVXJAPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630576
Record name 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Boc-amino-1-cbz-isonipecotic acid

CAS RN

252720-32-4
Record name 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252720-32-4
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